molecular formula C18H21N3 B11938264 Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine CAS No. 152173-68-7

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine

Cat. No.: B11938264
CAS No.: 152173-68-7
M. Wt: 279.4 g/mol
InChI Key: FOSFMXOCRRIKDL-UHFFFAOYSA-N
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Description

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is a nitrogen-containing heterocyclic compound It features a seven-membered ring with an azo group (–N=N–) attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine typically involves the reaction of aniline derivatives with appropriate reagents to form the azo linkage, followed by cyclization to form the azepine ring. One common method involves the diazotization of aniline to form a diazonium salt, which then reacts with another aromatic compound to form the azo compound. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly used.

Major Products:

Scientific Research Applications

Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the function and activity of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine is unique due to its combination of an azo group and a seven-membered ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

152173-68-7

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

[4-(azepan-1-yl)phenyl]-phenyldiazene

InChI

InChI=1S/C18H21N3/c1-2-7-15-21(14-6-1)18-12-10-17(11-13-18)20-19-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2

InChI Key

FOSFMXOCRRIKDL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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